[(E)-2-nitroprop-1-enyl]cyclopentane
Description
Structure
3D Structure
Properties
CAS No. |
6937-36-6 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
[(E)-2-nitroprop-1-enyl]cyclopentane |
InChI |
InChI=1S/C8H13NO2/c1-7(9(10)11)6-8-4-2-3-5-8/h6,8H,2-5H2,1H3/b7-6+ |
InChI Key |
URLJJQLKYKXNID-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=C\C1CCCC1)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1CCCC1)[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic and Transformative Reactivity of E 2 Nitroprop 1 Enyl Cyclopentane Analogues
Conjugate Addition Reactions (Michael Additions)
The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. wikipedia.orgmasterorganicchemistry.com In the context of [(E)-2-nitroprop-1-enyl]cyclopentane analogues, the polarized nature of the nitroalkene system renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.
The core of the Michael addition to nitroalkenes involves the attack of a nucleophile on the β-carbon of the activated double bond. wikipedia.org This process is facilitated by the strong electron-withdrawing capacity of the nitro group, which stabilizes the resulting negative charge. researchgate.net
A diverse array of carbon-based nucleophiles, particularly those derived from carbonyl compounds, readily participate in Michael additions to nitroalkenes. mdpi.com Aldehydes and ketones, upon conversion to their corresponding enamines or enolates, become potent nucleophiles capable of attacking the electrophilic β-carbon of nitroalkenes. mdpi.commdpi.com This reaction is a powerful tool for constructing complex molecular frameworks. mdpi.com
The addition of malonates and other 1,3-dicarbonyl compounds to nitroalkenes is another widely employed synthetic strategy. acs.orgrsc.org These reactions are often catalyzed by bases or, in the case of asymmetric variants, by chiral catalysts. encyclopedia.pub The resulting adducts are highly functionalized and can be further elaborated into a variety of valuable organic molecules. acs.org
| Nucleophile | Catalyst/Conditions | Product Type | Ref. |
| Aldehydes | Chiral secondary amines (e.g., prolinol ethers) | γ-Nitro aldehydes | ethz.ch |
| Ketones | Chiral primary amine-thiourea | γ-Nitro ketones | mdpi.com |
| Malonates | Chiral Ni(II)-diamine complexes | γ-Nitro-α,α-dicarboxylates | acs.org |
Heteroatom nucleophiles also feature prominently in conjugate additions to nitroalkenes. nih.gov The addition of cyanide, for instance, provides a direct route to β-nitronitriles. These products are valuable synthetic intermediates, as both the nitro and nitrile functionalities are amenable to a wide range of chemical transformations. nih.govrsc.org
The development of asymmetric Michael additions has been a major focus in organic synthesis, enabling the stereocontrolled formation of new chiral centers. researchgate.net Various catalytic systems have been devised to achieve high levels of enantioselectivity and diastereoselectivity in the reaction of nucleophiles with nitroalkenes. mdpi.com
Chiral secondary amines, particularly those derived from proline, have emerged as powerful organocatalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes. ethz.chrsc.org The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate from the carbonyl compound and the secondary amine catalyst. wikipedia.orgmdpi.com This enamine then attacks the nitroalkene in a stereocontrolled manner, guided by the chiral environment of the catalyst. wikipedia.org The stereochemical outcome of the reaction is often rationalized by the formation of a well-defined transition state where the nitro group of the acceptor interacts with the catalyst, for instance, through hydrogen bonding. mdpi.com
The use of diphenylprolinol silyl (B83357) ether as a catalyst, for example, has been shown to be highly effective in the Michael addition of aldehydes to nitroalkenes, affording γ-nitro aldehydes with excellent enantiomeric excess. ethz.ch
| Catalyst | Nucleophile | Nitroalkene | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) | Ref. |
| (R,R)-DPEN-based thiourea (B124793) | Cyclohexanone | trans-β-nitrostyrene | 9/1 | 99% (syn) | mdpi.com |
| Diphenylprolinol silyl ether | Propanal | trans-β-nitrostyrene | >20:1 | 99% | ethz.ch |
| trans-4-Hydroxyprolylamide | Propanal | Various β-substituted nitroalkenes | High | High | organic-chemistry.org |
Chiral metal complexes have also been successfully employed as catalysts for asymmetric Michael additions. Specifically, chiral Salen complexes of titanium(IV) and vanadium(V) have proven to be effective catalysts for the asymmetric addition of trimethylsilyl (B98337) cyanide to β-nitroalkenes. nih.govnih.gov These reactions produce chiral β-nitronitriles with high enantiomeric excess. nih.govresearcher.life
The reaction conditions, including the solvent, temperature, and catalyst loading, have been optimized to achieve high conversions and stereoselectivities. nih.govnih.gov It has been demonstrated that pre-formed, structurally well-defined metal-Salen complexes can exhibit significantly enhanced catalytic activity compared to in situ prepared catalysts, allowing for lower catalyst loadings and milder reaction temperatures. nih.gov A proposed transition state involves the coordination of the nitroalkene to the chiral metal center, which dictates the facial selectivity of the cyanide attack. nih.gov
| Catalyst | Nitroalkene | Enantiomeric Excess (ee) | Conversion | Ref. |
| Titanium(IV)-Salen complex | (E)-3,3-dimethyl-1-nitrobut-1-ene | 84% | >95% | nih.gov |
| Vanadium(V)-Salen complex | (E)-3,3-dimethyl-1-nitrobut-1-ene | 89% | >95% | nih.gov |
| Titanium(IV)-Salen complex | (E)-1-nitrooct-1-ene | 79% | >95% | nih.gov |
Asymmetric Michael Additions: Catalytic Strategies and Stereochemical Outcomes
Reductive Transformations of the Nitro Group
The nitro group is a versatile functional group in part due to its ability to be converted into a variety of other nitrogen-containing functionalities, most notably amines.
The reduction of the nitro group in nitroalkenes to a primary amine is a synthetically valuable transformation. A wide array of reducing agents can accomplish this, with the choice of reagent often depending on the presence of other functional groups in the molecule. researchgate.net
Catalytic hydrogenation is a common and efficient method. commonorganicchemistry.com Reagents such as palladium on carbon (Pd/C) or Raney nickel under an atmosphere of hydrogen gas can reduce both the nitro group and the alkene double bond to afford a saturated amine. commonorganicchemistry.comwikipedia.org For the selective reduction of the nitro group while preserving the double bond, other reagents may be employed.
Metal-mediated reductions under acidic conditions, such as with iron (Fe) or zinc (Zn) powder, are also effective. commonorganicchemistry.com Additionally, hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce nitroalkenes to the corresponding saturated amines. commonorganicchemistry.comwikipedia.org It is important to note that with some powerful reducing agents, over-reduction or side reactions can occur. ursinus.edu The reduction can also be stopped at intermediate stages, such as the hydroxylamine (B1172632) or oxime, by careful selection of reagents and reaction conditions. wikipedia.org
Table 2: Common Reagents for the Reduction of Nitroalkenes to Amines
| Reagent | Conditions | Product | Selectivity Notes |
|---|---|---|---|
| H₂, Pd/C | MeOH, rt | Saturated Amine | Reduces both nitro group and C=C double bond. commonorganicchemistry.com |
| Fe, HCl | EtOH, reflux | Saturated Amine | Classical method for nitro group reduction. commonorganicchemistry.com |
| LiAlH₄ | THF, 0 °C to rt | Saturated Amine | Powerful, non-selective reducing agent. commonorganicchemistry.comwikipedia.org |
| NaBH₄, TMSCl | THF | Saturated Amine | Reduces both nitro group and C=C double bond. wikipedia.org |
The Nef reaction transforms a primary or secondary nitroalkane into a carbonyl compound. organicreactions.orgorganic-chemistry.org This reaction is particularly useful as it represents a reversal of polarity (umpolung) for the carbon atom that was originally part of the nitroalkane. organicreactions.org For a β-nitroacetamide, the Nef reaction would convert the carbon bearing the nitro group into a carbonyl, yielding a β-ketoacetamide.
The classical Nef reaction involves the formation of a nitronate salt by treating the nitro compound with a base, followed by hydrolysis with a strong mineral acid. organic-chemistry.orgwikipedia.org The mechanism proceeds through protonation of the nitronate to form a nitronic acid, which is then hydrolyzed to the carbonyl compound and nitrous oxide. wikipedia.org
Modern variations of the Nef reaction have been developed to avoid the harsh acidic conditions of the original protocol. These include oxidative methods using reagents like potassium permanganate (B83412) or ozone, and reductive methods, for example, using titanium(III) chloride. alfa-chemistry.com However, the application of the Nef reaction to substrates like β-nitroacetamides can be challenging. Base-mediated elimination can be a competing side reaction. ucl.ac.uk Reductive Nef-type reactions using reagents like chromium(II) chloride have been investigated, which may proceed through an oxime intermediate. ucl.ac.uk
Cyclization and Cascade Reactions
The activated double bond of nitroalkenes makes them excellent participants in a variety of cyclization and cascade reactions, enabling the rapid construction of complex cyclic systems.
Nitroalkenes tethered to a suitable nucleophile can undergo intramolecular cyclization reactions to form a variety of ring structures. For instance, a molecule containing both a nitroalkene and a diene can undergo an intramolecular Diels-Alder reaction. In one such example, a nitroalkene tethered to a diene was shown to cyclize in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) to form a fused bicyclic system with the creation of vicinal quaternary stereocenters. nih.gov
Furthermore, domino reactions involving an initial intermolecular reaction followed by an intramolecular cyclization are also prevalent. A Michael addition to a nitroalkene can be followed by an intramolecular aldol (B89426) reaction or another cyclization event to build complex polycyclic frameworks. These strategies are powerful tools for the synthesis of spirocyclic and fused-ring systems. nih.gov Reductive cyclization of ω-nitroalkenes, mediated by reagents such as triethyl phosphite, can also lead to the formation of saturated N-heterocycles in a single step. researchgate.netuni-hohenheim.de
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.org In the hetero-Diels-Alder reaction, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.orgingentaconnect.com Nitroalkenes can participate in these reactions in several ways.
Due to the electron-withdrawing nitro group, the C=C bond of a nitroalkene is electron-deficient, making it a good dienophile in normal-electron-demand Diels-Alder reactions. More interestingly, the N=O bond of the nitro group can act as part of a heterodienophile. However, the most common role for nitroalkenes in hetero-Diels-Alder reactions is as a component of a 1-oxa-3-azabutadiene system (C=C-N=O), where they react with electron-rich alkenes (dienophiles) in an inverse-electron-demand fashion. nih.gov This reaction provides access to 3,6-dihydro-1,2-oxazine N-oxides, which are versatile heterocyclic building blocks. rsc.org Some of these reactions can proceed under non-catalytic conditions, offering a green chemistry approach to these heterocycles. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether |
| Propanal |
| trans-β-nitrostyrene |
| (S)-Pyrrolidine-2-carboxamide |
| Cyclohexanone |
| (E)-2-(2-nitrovinyl)thiophene |
| Squaramide |
| Acetone |
| [(E)-2-nitrovinyl]benzene |
| Palladium on carbon (Pd/C) |
| Raney nickel |
| Iron (Fe) |
| Zinc (Zn) |
| Lithium aluminum hydride (LiAlH₄) |
| Sodium borohydride (B1222165) (NaBH₄) |
| Trimethylsilyl chloride (TMSCl) |
| Formic acid |
| Triethylamine (NEt₃) |
| Ruthenium (Ru) |
| Hydroxylamine |
| Oxime |
| β-Ketoacetamide |
| Potassium permanganate |
| Ozone |
| Titanium(III) chloride |
| Chromium(II) chloride |
| Tin(IV) chloride (SnCl₄) |
| Triethyl phosphite |
Domino and Multi-Component Strategies for Molecular Complexity
Domino and multi-component reactions are powerful strategies in organic synthesis that allow for the construction of complex molecular architectures from simple precursors in a single operation. These reactions are characterized by high atom economy and efficiency, as multiple chemical bonds are formed in a sequential manner without the need to isolate intermediates. acs.orgrsc.org In the context of this compound and its analogues, these strategies leverage the reactivity of the nitroalkene functional group to initiate a cascade of transformations.
A prominent domino strategy involving nitroalkenes is the combination of an intermolecular [4+2] cycloaddition followed by an intramolecular [3+2] cycloaddition. acs.org In this sequence, the nitroalkene first acts as a dienophile in a hetero-Diels-Alder reaction with an electron-rich alkene, such as an enol ether. This initial step forms a cyclic nitronate intermediate. This intermediate, containing a 1,3-dipole, can then undergo an intramolecular cycloaddition, leading to the rapid assembly of complex polycyclic nitroso acetal (B89532) structures. acs.org The efficiency and stereoselectivity of this process can often be controlled through the use of Lewis acid catalysts. acs.org
Multi-component reactions (MCRs) involving nitroalkenes provide another elegant pathway to molecular complexity. nih.gov These reactions bring together three or more reactants in a one-pot synthesis. For instance, a domino Michael/aza-Henry reaction can be employed. researchgate.netresearchgate.net This sequence might involve the Michael addition of a nucleophile to the nitroalkene, followed by an intramolecular aza-Henry reaction of the resulting intermediate. Such strategies have been utilized to synthesize highly substituted nitrogen-containing heterocyclic compounds. The versatility of the nitroalkene moiety allows it to participate in various MCRs, leading to a diverse range of molecular scaffolds. rsc.orgresearchgate.net
Table 1: Examples of Domino and Multi-Component Reactions with Nitroalkene Analogues
| Reaction Type | Reactants | Key Transformations | Product Class |
| Domino [4+2]/[3+2] Cycloaddition | Nitroalkene, Enol Ether | Intermolecular Hetero-Diels-Alder, Intramolecular 1,3-Dipolar Cycloaddition | Polycyclic Nitroso Acetal |
| Domino Michael/Henry Reaction | Nitroalkene, Ketone, Amine Catalyst | Michael Addition, Intramolecular Aldol (Henry) Reaction | Highly Substituted Carbocycle |
| Multi-component Reaction | Nitroalkene, Glycine Imino Ester | Michael Addition, Aza-Henry Reaction | Substituted Pyrrolidines |
Other Significant Reaction Pathways
Radical Denitration and Carbon-Carbon Bond Formation
Beyond traditional polar reactivity, the nitro group of this compound analogues can be replaced through radical-mediated processes, enabling the formation of new carbon-carbon bonds. rsc.orgrsc.org This transformation, known as radical denitration, typically proceeds via an addition-elimination mechanism. researchgate.net The reaction is initiated by the addition of a carbon-centered radical to the β-carbon of the nitroalkene. This step generates a stabilized radical intermediate at the α-position. Subsequent elimination of a nitro radical (•NO₂) yields a new alkene product where the nitro group has been substituted by the radical fragment. rsc.org
A variety of methods can be employed to generate the initial carbon radicals. libretexts.org Common precursors include alkyl halides, which can form radicals in the presence of initiators like azobisisobutyronitrile (AIBN) and a chain-propagating agent such as tributyltin hydride (Bu₃SnH). libretexts.orgnih.gov Alternatively, photocatalyzed procedures using boronic acids or thermal decomposition of peroxides can be utilized to generate the necessary radical species. rsc.org While much of the research has focused on β-nitrostyrenes due to the additional stabilization of the intermediate radical by the phenyl ring, the principle is applicable to aliphatic nitroalkenes like this compound, where the adjacent cyclopentyl group provides some stabilization. rsc.orgrsc.org This denitrative coupling provides a powerful method for extending the carbon framework and synthesizing substituted alkenes with high diastereoselectivity in some cases. rsc.org
Table 2: Radical Denitration and C-C Bond Formation with Nitroalkene Analogues
| Nitroalkene Analogue | Radical Source (Precursor) | Reagents/Conditions | Product |
| β-Nitrostyrene | Triethylborane | O₂, heat | 1-Phenyl-1-butene |
| β-Nitrostyrene | Isopropyl Iodide | Triethylborane, AIBN | 3-Methyl-1-phenyl-1-butene |
| β-Nitrostyrene | Phenylboronic Acid | Ir(ppy)₂(dtbbpy)PF₆, visible light | Stilbene |
| β-Nitrostyrene | Cyclohexane (B81311) | Di-tert-butyl peroxide, heat | (2-Cyclohexylvinyl)benzene |
Functionalization of Cycloaddition Adducts
The cycloadducts resulting from reactions of this compound and its analogues are valuable intermediates for further synthetic transformations. The Diels-Alder reaction, for instance, provides a powerful method for creating six-membered rings with controlled stereochemistry. wikipedia.orgmasterorganicchemistry.com When a nitroalkene acts as the dienophile, the resulting cyclohexene (B86901) adduct contains a nitro group that can be further manipulated. researchgate.netmdpi.commdpi.com
A key functionalization of these nitro-containing cycloadducts is the removal of the nitro group, which can be achieved through radical denitration. nih.gov For example, a Diels-Alder adduct formed between a cyclic nitroalkene and a diene can be treated with tributyltin hydride and AIBN. nih.gov This process replaces the nitro group with a hydrogen atom, effectively making the nitroalkene a synthetic equivalent of an otherwise unreactive or inaccessible dienophile. This strategy has been employed to control the stereochemistry of ring junctions in bicyclic systems. nih.gov Depending on the stage at which denitration is performed (e.g., before or after hydrolysis of a silyl enol ether derived from the adduct), different stereoisomers of the final product can be selectively obtained. nih.gov This highlights the utility of the nitro group as a "masked functionality" that facilitates the initial cycloaddition and can then be removed to yield the desired carbocyclic framework. wikipedia.org Other transformations of the nitro group within the cycloadduct, such as reduction to an amine or conversion to a carbonyl group via the Nef reaction, further expand the synthetic utility of these intermediates.
Table 3: Functionalization of Nitroalkene Cycloaddition Adducts
| Cycloaddition Reaction | Adduct Type | Functionalization Reaction | Reagents | Resulting Functional Group |
| Diels-Alder | Nitro-substituted cyclohexene | Radical Denitration | Bu₃SnH, AIBN | Alkene (H replaces NO₂) |
| Diels-Alder | Nitro-substituted cyclohexene | Reduction | H₂, Raney Ni | Amine |
| Diels-Alder | Nitro-substituted cyclohexene | Nef Reaction | Base, then H₃O⁺ | Ketone |
| [3+2] Cycloaddition | Nitro-substituted pyrrolidine (B122466) | Denitration | Bu₃SnH, AIBN | Pyrrolidine (H replaces NO₂) |
Stereochemical Investigations and Enantioselective Synthesis Strategies for Cyclopentane Fused Nitroalkene Derivatives
Enantioselective Formation of Stereocenters Adjacent to the Cyclopentane (B165970) Ring
Achieving high levels of enantioselectivity in the formation of stereocenters on and adjacent to the cyclopentane core is paramount for accessing stereochemically pure molecules. The development of asymmetric catalytic methods has been instrumental in this regard, allowing for the construction of chiral cyclopentanes from simple, readily available starting materials. epfl.ch
Many synthetic strategies targeting cyclopentane derivatives result in the formation of multiple stereocenters in a single transformation. Controlling the relative orientation of these centers (diastereoselectivity) is as crucial as controlling their absolute configuration (enantioselectivity). Cascade reactions, such as inter- and intramolecular double Michael additions, have proven effective in creating highly substituted carbocycles with excellent diastereoselectivity. beilstein-journals.org
For instance, palladium-catalyzed [3 + 2] cycloaddition reactions between trimethylenemethane and β,β-disubstituted nitroalkenes can generate highly substituted nitrocyclopentanes with up to three contiguous stereocenters. nih.gov The diastereoselectivity in such systems is often governed by the transition state geometry, which can be influenced by the catalyst, ligands, and substrate structure to favor the formation of one diastereomer over the others. beilstein-journals.org Similarly, the use of specific annulating reagents has enabled the diastereoselective synthesis of 5-membered carbocycles bearing three adjacent stereocenters, often yielding only one of the eight possible diastereomers. researchgate.net Strategically manipulating ligands in cobalt-catalyzed hydroalkylation has also demonstrated the ability to achieve diastereodivergent synthesis, allowing access to all possible isomers of multi-substituted cycloalkanes. nih.gov
Role of Chiral Catalysts and Auxiliaries
The development of chiral catalysts and auxiliaries is the cornerstone of modern asymmetric synthesis. These molecules create a chiral environment that directs the formation of one enantiomer of the product over the other. Both organocatalytic and transition-metal-based systems have been successfully applied to the synthesis of chiral cyclopentane nitroalkene derivatives.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for enantioselective synthesis. nih.gov Several classes of organocatalysts are particularly effective in constructing chiral cyclopentane rings.
N-Heterocyclic Carbenes (NHCs): Bulky chiral NHC ligands have been developed for use in nickel-catalyzed reactions, enabling efficient enantioselective methodologies for forming five-membered carbocycles. epfl.ch These catalysts have shown success in reductive [3+2] cycloadditions to furnish chiral cyclopentanes. epfl.ch
Thioureas: Bifunctional thiourea (B124793) catalysts, often derived from cinchona alkaloids, are highly effective in promoting reactions involving nitro compounds. researchgate.netreading.ac.uk They operate through hydrogen bonding interactions, activating the nitroalkene substrate and guiding the nucleophilic attack. These catalysts have been used in intramolecular Michael additions of nitronates to generate cyclopentane γ-nitroketones with good yields and selectivities. researchgate.netreading.ac.uk
Pyrrolidines: Chiral pyrrolidine (B122466) derivatives, such as O-TMS-protected diphenylprolinol, are widely used to catalyze cascade double Michael addition reactions. nih.gov This approach allows for the one-step formation of polysubstituted cyclopentanones with four contiguous stereocenters in excellent enantioselectivity. nih.gov
The table below summarizes the performance of a cinchonine-derived thiourea catalyst in an intramolecular cyclization to form a cyclopentane γ-nitroketone, highlighting the impact of solvent on yield and stereoselectivity. researchgate.net
| Catalyst (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| I (20) | MeCN | 60 | >19:1 | 80 |
| I (20) | CH2Cl2 | 80 | 6:1 | 29 |
| I (20) | DCE | 77 | 1:2 | 43 |
| I (20) | MeOH | 83 | 1:3 | 25 |
| I (20) | THF | 60 | 11:1 | 51 |
Transition metals, particularly palladium and nickel, are widely used to catalyze the formation of C-C bonds in the synthesis of carbocycles. rsc.org Palladium-catalyzed [3 + 2] cycloaddition of trimethylenemethane with nitroalkenes is a notable example, providing versatile nitrocyclopentane (B1585555) intermediates in excellent yield and enantioselectivity. organic-chemistry.orgnih.gov This reaction is highly valued for its ability to construct functionalized five-membered rings from simple precursors. organic-chemistry.org Nickel catalysis, often paired with chiral NHC ligands, also represents an efficient strategy for accessing chiral cyclopentane scaffolds. epfl.ch
The success of transition metal-catalyzed enantioselective reactions hinges on the design of the chiral ligand. The ligand coordinates to the metal center, creating a chiral pocket that dictates the stereochemical outcome of the reaction.
Significant effort has been dedicated to developing novel chiral ligands to improve the efficiency and selectivity of these transformations. For nickel-catalyzed reactions, bulky C1-symmetric and C2-symmetric N-heterocyclic carbenes have been shown to be highly effective. epfl.ch In rhodium-catalyzed enantioselective cyclizations, phosphine (B1218219) ligands like DTBM-segphos have enabled excellent enantioselectivity. nih.gov The choice of ligand can be so influential that it can even direct the reaction down completely different pathways, highlighting the precise control offered by ligand design. researchgate.net For example, in the nickel-catalyzed desymmetrization of malonate esters to form chiral cyclopent-2-enones, chiral phosphinooxazoline (PHOX) ligands were found to be highly effective. nih.gov
The following table shows the effect of different chiral P,N-ligands on a nickel-catalyzed arylative cyclization to form a chiral cyclopent-2-enone. nih.gov
| Ligand | Yield (%) | ee (%) |
| (R)-Ph-PHOX (L1) | 98 | 90 |
| L2 | 96 | 82 |
| L3 | 99 | 80 |
| L4 | 99 | 89 |
| L5 | 99 | 88 (S) |
Absolute Configuration Determination and Stereochemical Models
Determining the absolute configuration of a newly synthesized chiral molecule is a critical final step. A variety of methods are employed for this purpose. When suitable crystals can be grown, X-ray crystallography provides unambiguous proof of the absolute stereochemistry. beilstein-journals.org
In the absence of X-ray data, chiroptical methods such as optical rotary dispersion (ORD) and circular dichroism (CD) are invaluable. thieme-connect.de These techniques measure the differential interaction of the chiral molecule with polarized light. The experimental spectra are often compared with theoretical spectra predicted using time-dependent density functional theory (TDDFT) calculations. nih.govresearchgate.net While powerful, the reliability of these computational methods can be limited by factors such as conformational flexibility. thieme-connect.denih.gov
Another approach involves chemical correlation, where the new compound is converted into a known substance without affecting the stereocenter . Nuclear Magnetic Resonance (NMR) techniques using chiral derivatizing agents, such as Riguera's method with α-methoxyphenylacetic acid (MPA), can also be used to assign the absolute configuration by analyzing the chemical shift differences in the resulting diastereomeric derivatives. mdpi.com
X-ray Crystal Structure Analysis in Enantioselective Synthesis
Single-crystal X-ray diffraction is an indispensable and powerful method for the unambiguous determination of molecular structures. nih.gov In the context of enantioselective synthesis, it provides definitive proof of the relative and absolute configuration of stereogenic centers, validating the success of a given stereocontrolled reaction. nih.govresearchgate.netpurechemistry.org
The process involves irradiating a single, highly ordered crystal of a compound with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of each atom. purechemistry.org For chiral, enantiomerically pure compounds, this technique can establish the absolute configuration, often by analyzing the anomalous dispersion of X-rays, a phenomenon that introduces small, measurable differences in the diffraction pattern for a molecule and its non-superimposable mirror image. researchgate.net
In the synthesis of complex cyclopentane derivatives, X-ray crystallography serves as the ultimate benchmark. For instance, in the development of organocascade reactions to produce spirooxindole-fused cyclopentanes, X-ray analysis of a crystalline product confirms the absolute configuration of the newly formed stereocenters. This verification is crucial, as it allows chemists to confirm that their catalytic system is performing as expected and to assign the configuration of other related, non-crystalline products by analogy. nih.gov
The data obtained from X-ray analysis is highly detailed and is typically presented in a standardized format, as shown in the table below, which contains representative data for a substituted nitroalkene derivative. growingscience.com
| Parameter | Value |
|---|---|
| Chemical Formula | C8H7BrNO2 |
| Formula Weight | 229.06 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.5296(6) |
| b (Å) | 7.5013(5) |
| c (Å) | 19.7187(12) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1705.5(2) |
| Z | 8 |
Proposed Transition States for Stereocontrol
To achieve high levels of stereocontrol in a chemical reaction, chemists design catalysts and reaction conditions that favor one stereochemical pathway over all others. This is accomplished by creating an energetic preference for a specific transition state—the highest-energy point along the reaction coordinate. The structure of this favored transition state dictates the stereochemistry of the final product. Understanding these transient arrangements is key to rationalizing and predicting the outcomes of enantioselective syntheses. nih.govelsevierpure.com
In the synthesis of functionalized cyclopentanes, several transition state models have been proposed to explain the observed stereoselectivity. For reactions involving bifunctional catalysts, which have both a basic site (e.g., a tertiary amine) and an acidic or hydrogen-bonding site (e.g., a thiourea group), a well-organized transition state is often invoked. In a typical model, the catalyst simultaneously activates both reaction partners. For example, the amine moiety deprotonates the nitroalkane to form a nitronate, while the thiourea group hydrogen-bonds to the nitroalkene, activating it for nucleophilic attack. This dual activation holds the two reactants in a specific, chiral orientation, forcing the addition to occur from a particular face of the molecule, thereby leading to the formation of one enantiomer in excess. nih.gov
Computational methods, such as Density Functional Theory (DFT) calculations, are frequently employed to model these transition states and compare their relative energies. nih.gov These theoretical studies can provide detailed insights into the non-covalent interactions—such as hydrogen bonds and steric repulsion—that stabilize the favored transition state and destabilize competing pathways. For instance, in the alkylative desymmetrization of cyclopentene-1,3-diones using nitroalkanes, kinetic and computational studies support a mechanism where the rate- and enantioselectivity-determining step is the elimination of the nitro group via an E1cB pathway. The stereochemical outcome is dictated by the specific conformation of the dienolate intermediate within the chiral catalyst's pocket during this elimination step. nih.gov
By analyzing these proposed transition states, chemists can refine their catalyst designs and reaction conditions to further enhance enantioselectivity, leading to more efficient and precise syntheses of complex molecules like [(E)-2-nitroprop-1-enyl]cyclopentane and its derivatives.
Computational Chemistry and Theoretical Characterization of E 2 Nitroprop 1 Enyl Cyclopentane Systems
Electronic Structure and Reactivity Descriptors
Reactivity descriptors derived from computational analysis offer a quantitative measure of a molecule's chemical behavior. For nitroalkenes such as [(E)-2-nitroprop-1-enyl]cyclopentane, these descriptors help to rationalize their well-known electrophilic character and participation in various organic reactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). youtube.com The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are crucial indicators of a molecule's stability and reactivity. malayajournal.orgmdpi.com
Table 1: Representative Frontier Molecular Orbital Energies for a Conjugated Nitroalkene System Data is illustrative for a system like ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, calculated via DFT, to demonstrate typical values for this class of compounds. nih.gov
| Molecular Orbital | Energy (eV) |
| HOMO | -4.51 |
| LUMO | -2.24 |
| HOMO-LUMO Gap (ΔE) | 2.27 |
This interactive table presents typical FMO energies for a related nitroalkene, highlighting the low-lying LUMO that contributes to its electrophilicity.
Charge distribution analysis provides a picture of how electrons are distributed among the atoms in a molecule, revealing sites susceptible to nucleophilic or electrophilic attack. researchgate.net Mulliken population analysis is a common method used to estimate these partial atomic charges from computational data. wikipedia.orglibretexts.orgq-chem.com
In conjugated nitroalkenes, the nitro group (-NO₂) and the C=C double bond create a polarized system. The powerful electron-withdrawing effect of the nitro group pulls electron density away from the alkene carbons. This effect is most pronounced at the β-carbon (the carbon atom further from the nitro group), which consequently bears a significant partial positive charge. This electron deficiency makes the β-carbon the primary site for nucleophilic attack, a characteristic feature of reactions like Michael additions involving nitroalkenes. wikipedia.org DFT calculations can quantify these charges, confirming the electrophilic nature of the β-carbon and the nucleophilic character of the oxygen atoms in the nitro group. nih.govresearchgate.net
Table 2: Illustrative Mulliken Atomic Charges on the Nitroalkene Moiety These values are representative and show the typical charge polarization in a nitroalkene functional group.
| Atom | Partial Charge (a.u.) |
| Cα (attached to NO₂) | -0.1 to +0.1 |
| Cβ | +0.2 to +0.4 |
| N (of NO₂) | +0.5 to +0.7 |
| O (of NO₂) | -0.4 to -0.6 |
This interactive table displays a typical range of Mulliken charges on the key atoms of a nitroalkene, identifying the electrophilic β-carbon.
While FMO theory and charge analysis provide qualitative insights, the global electrophilicity index (ω) offers a quantitative measure of a molecule's ability to accept electrons. ias.ac.in It is calculated from the electronic chemical potential (μ) and chemical hardness (η), which are themselves derived from HOMO and LUMO energies. nih.govnih.gov The index measures the stabilization in energy when the system acquires additional electronic charge from its environment. ias.ac.in
Conjugated nitroalkenes are classified as strong electrophiles, typically exhibiting high ω values (often > 1.5 eV). nih.gov This high electrophilicity index is consistent with their reactivity in polar and cycloaddition reactions. nih.govuss.cl By comparing the electrophilicity indices of different reactants, it is possible to predict the direction of electron flow and the feasibility of a reaction. nih.gov For example, in a [3+2] cycloaddition, a large difference in the electrophilicity of the nitroalkene and the other reactant often indicates a polar mechanism with a high reaction rate. nih.gov
Table 3: Representative Global Reactivity Descriptors for a Nitroalkene Data is illustrative for a system like ethyl (Z)-3-phenyl-2-nitroprop-2-enoate to show typical calculated values. nih.gov
| Descriptor | Symbol | Value (eV) |
| Chemical Potential | μ | -4.51 |
| Chemical Hardness | η | 4.53 |
| Electrophilicity Index | ω | 2.24 |
This interactive table presents key reactivity descriptors for a model nitroalkene, quantifying its strong electrophilic character.
Mechanistic Probing via Density Functional Theory (DFT) Calculations
DFT calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them, providing a comprehensive understanding of the reaction pathway. frontiersin.orgnih.gov
For reactions involving nitroalkenes, such as cycloadditions, DFT calculations can distinguish between different possible mechanisms, for instance, a concerted (one-step) or a stepwise (multi-step) pathway involving zwitterionic intermediates. nih.govnih.gov The process involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface. scm.com Analysis of the TS geometry, such as the lengths of forming bonds, reveals the degree of synchronicity in the reaction. nih.gov
For example, in [3+2] cycloaddition reactions, DFT studies have shown that many processes involving nitroalkenes proceed through a one-step mechanism via asynchronous transition states. nih.gov The polarity of the reaction can also be assessed by calculating the global electron density transfer at the transition state. All attempts to locate hypothetical zwitterionic intermediates in some of these reaction pathways have been unsuccessful, supporting a polar, single-step mechanism. nih.gov This level of detail is crucial for understanding the regioselectivity and stereoselectivity observed experimentally. researchgate.net
These energetic profiles allow for a direct comparison of competing reaction pathways. The pathway with the lowest activation barrier will be the kinetically favored one, determining the major product formed. researchgate.net For instance, DFT calculations on the reaction of nitrous oxide with conjugated nitroalkenes have been used to evaluate the kinetic and thermodynamic parameters for different cycloaddition pathways, explaining the observed regioselectivity. nih.gov Such studies provide a theoretical foundation for optimizing reaction conditions and predicting the outcomes of new synthetic strategies involving nitroalkene substrates. nih.govresearchgate.net
Intermolecular Interactions and Supramolecular Assembly
The arrangement of molecules in the solid state, or supramolecular assembly, is dictated by a complex interplay of intermolecular interactions. In the case of this compound, the nitro group and the hydrocarbon framework are the primary drivers of these interactions, leading to specific packing motifs in the crystal lattice.
Lone Pair-π Hole Interactions Involving Nitro Groups
A significant, non-covalent interaction that can influence the supramolecular structure of nitro-containing compounds is the lone pair-π hole interaction. nih.govresearchgate.net This type of interaction arises from an electron-deficient region, known as a π-hole, located on the nitrogen atom of the nitro group. rsc.org The positive electrostatic potential of this π-hole can interact favorably with electron-rich lone pairs from neighboring molecules, such as the oxygen atoms of another nitro group. nih.govresearchgate.net
Computational studies on various nitro compounds have shown that these interactions can be quite significant, with stabilization energies reaching up to -6.6 kcal/mol. rsc.org The interaction is directional, with the electron-rich atom typically positioned over the C-N bond of the nitro group. rsc.org In the crystal structures of some nitroalkene derivatives, these NO₂⋯NO₂ interactions, characterized by N⋯O distances around 3.19 Å, are observed as a key packing pattern. researchgate.net For this compound, it is plausible that such interactions contribute to the formation of dimeric or chain-like motifs in the solid state, complementing other weaker forces. researchgate.net
| Interaction Type | Interacting Atoms | Typical Interaction Energy (kcal/mol) | Typical Distance (Å) |
|---|---|---|---|
| Lone Pair-π Hole | N(NO₂)···O(lone pair) | -2.3 to -6.6 | ~3.0 - 3.2 |
| Lone Pair-π Hole (Ligand-Protein) | N(NO₂)···O/S(lone pair) | ~ -5.0 | ~2.9 - 3.1 |
Weak Hydrogen Bonding and Other Non-Covalent Interactions
While the nitro group is not a strong hydrogen bond acceptor, it frequently participates in weak C-H···O hydrogen bonds. psu.eduresearchgate.net Investigations of crystal structures containing nitro groups show that the donor hydrogen atom preferentially approaches the oxygen atoms within the C-NO₂ plane. researchgate.net The average nitro-O···H bond length is approximately 2.30 Å, which is significantly longer and indicative of a weaker bond compared to those involving carbonyl acceptors. researchgate.net
In the crystal structure of this compound, it is expected that hydrogen atoms from the cyclopentane (B165970) ring and the methyl group engage in these weak C-H···O interactions with the oxygen atoms of the nitro group on adjacent molecules. For instance, a similar compound, (E)-2-(2-Nitroprop-1-enyl)thiophene, exhibits weak intermolecular C-H···O interactions that stabilize its crystal conformation. nih.gov
| Interaction Type | Donor-Acceptor | Typical Distance (D···A, Å) | Typical Distance (H···A, Å) | Typical Angle (D-H···A, °) |
|---|---|---|---|---|
| Weak Hydrogen Bond | C-H···O(NO₂) | ~3.0 - 3.5 | ~2.3 - 2.6 | >120 |
Conformational Analysis and Stereoisomer Stability
The structure of this compound possesses distinct conformational and stereoisomeric features. The designation "(E)" (from the German entgegen, meaning opposite) specifies the stereochemistry at the carbon-carbon double bond. In this configuration, the higher-priority groups on each carbon of the double bond—the cyclopentane ring and the nitro group—are positioned on opposite sides. This arrangement is generally more stable than the alternative (Z)-isomer due to reduced steric strain between bulky substituents. masterorganicchemistry.com
The rotation around the single bond connecting the cyclopentane ring and the vinyl group is a key conformational variable. The most stable conformers would likely minimize steric hindrance between the hydrogens on the cyclopentane ring and the substituents on the double bond (the nitro and methyl groups). Computational analysis of similar structures suggests that conformers where the plane of the substituent is twisted relative to the ring are often energetically favored. mdpi.com The powerful electron-withdrawing nature of the nitro group influences the electronic properties of the double bond, but its primary impact on conformational stability is through steric interactions. rsc.org
| Isomer/Conformer | Key Feature | Expected Relative Stability | Reasoning |
|---|---|---|---|
| (E)-isomer | Cyclopentane and NO₂ groups are on opposite sides of the C=C bond. | Higher | Reduced steric hindrance between bulky groups. |
| (Z)-isomer | Cyclopentane and NO₂ groups are on the same side of the C=C bond. | Lower | Increased steric repulsion between bulky groups. |
| Cyclopentane (Envelope) | Four carbon atoms are coplanar, one is out of the plane. | Variable; part of a dynamic equilibrium. | Relieves torsional strain. |
| Cyclopentane (Twist) | No three carbon atoms are coplanar. | Variable; part of a dynamic equilibrium. | Relieves torsional strain. |
Synthetic Applications and Research Impact in Complex Molecule Synthesis
Strategies for Constructing Chiral Scaffolds with Potential Biological Relevance
The ability to generate complex, stereochemically defined molecules from [(E)-2-nitroprop-1-enyl]cyclopentane makes it a valuable starting material for scaffolds of potential interest in medicinal chemistry and natural product synthesis.
Unnatural amino acids, particularly those containing quaternary stereocenters, are of great interest in drug discovery. A plausible strategy for synthesizing cyclopentene-based amino acid derivatives with such features can be envisioned starting from this compound. The key steps would involve the creation of the quaternary carbon and the conversion of the nitro group into an amine.
The synthesis could commence with an asymmetric conjugate addition of a carbon nucleophile that serves as a precursor to a carboxylic acid (e.g., a cyanide anion or a malonate equivalent) to the nitroalkene. nih.gov By employing a suitable chiral catalyst, this reaction can establish the all-carbon quaternary stereocenter with high enantioselectivity. Following this crucial bond formation, the nitro group can be chemoselectively reduced to a primary amine using standard conditions (e.g., catalytic hydrogenation or reduction with zinc/acid). This sequence provides access to a cyclopentane (B165970) core bearing both the amino and carboxylate precursor groups, which can then be elaborated into the final amino acid derivative. Methodologies have been developed for the synthesis of cyclopentene-based amino acids, demonstrating the feasibility of accessing these valuable structures. nih.govacs.org
Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. researchgate.net They are biosynthesized by the iterative condensation of simple carboxylic acid-derived building blocks. researchgate.net In chemical synthesis, complex polyketide frameworks are often assembled by coupling more advanced, stereochemically defined building blocks. researchgate.net
Derivatives of this compound can be envisioned as non-canonical building blocks for the synthesis of polyketide analogs. After stereoselective functionalization of the cyclopentane ring using methods described previously (e.g., Michael addition), the nitro group can be converted to a functional handle suitable for coupling reactions, such as a carboxylic acid, alcohol, or aldehyde. This functionalized cyclopentane unit could then be incorporated into a growing polyketide chain, introducing a carbocyclic element that deviates from the typical linear or macrocyclic structures. The biosynthesis of natural products like cispentacin, which contains a five-membered ring and is produced by type II polyketide synthase-like enzymes, highlights the relevance of cyclopentane moieties in this chemical space. nih.gov
Expansion of Synthetic Methodologies via Nitroalkene Chemistry
The use of this compound and related cyclic nitroalkenes contributes significantly to the expansion of synthetic methodologies. The nitroalkene is more than just a Michael acceptor; its rich and varied reactivity makes it a "synthetic chameleon". researchgate.net The nitro group can be readily converted into a wide range of other functionalities, including amines, ketones, aldehydes, and oximes, dramatically expanding the synthetic possibilities from a single precursor.
The strong hydrogen-bond-accepting capability of the nitro group has made it a cornerstone in the development of bifunctional organocatalysis. mdpi.commdpi.com Catalysts that can simultaneously activate a nucleophile and orient the nitroalkene electrophile via hydrogen bonding have enabled a vast number of highly stereoselective transformations that were previously challenging. msu.edu
Furthermore, cyclic nitroalkenes are excellent substrates for exploring novel cascade reactions. An initial reaction at the double bond can trigger subsequent intramolecular events, leading to the rapid construction of complex polycyclic systems with excellent stereocontrol. organic-chemistry.org Research into the reactivity of these substrates continues to yield new catalytic systems and synthetic strategies, such as the enantioselective rearrangement of related systems to form functionalized cyclopentenes, further broadening the synthetic chemist's toolkit. researchgate.net The catalytic asymmetric Diels-Alder reaction of nitroalkenes, for example, has been developed to provide access to highly substituted cyclopentenes. mdpi.com
Development of Novel Domino and Cascade Sequences
The reactivity of nitroalkenes, such as this compound, makes them valuable building blocks in the construction of complex molecular architectures through domino and cascade reactions. These sequential reactions, occurring in a single pot, offer significant advantages in terms of efficiency, atom economy, and stereocontrol, leading to the formation of multiple C-C and C-heteroatom bonds in a single synthetic operation. The electrophilic nature of the β-carbon of the nitroalkene moiety in this compound allows it to readily participate in a variety of nucleophilic additions, which can initiate a cascade of subsequent bond-forming events.
Organocatalysis has emerged as a powerful tool for activating nitroalkenes in asymmetric domino reactions. Chiral amines, for instance, can react with the nitroalkene to form a transient enamine, which then participates in subsequent reactions. A common and effective domino sequence is the Michael-Henry reaction, where a Michael addition is followed by an intramolecular Henry (nitroaldol) reaction. In the context of this compound, reaction with a suitable dicarbonyl compound in the presence of a chiral organocatalyst could lead to the stereoselective formation of highly functionalized cyclopentane or cyclohexane (B81311) derivatives. The initial Michael addition of an enolate to the nitroalkene would be followed by the intramolecular addition of the resulting nitronate onto a carbonyl group.
Another important class of cascade reactions involving nitroalkenes is cycloaddition reactions. For example, a [3+2] cycloaddition between an azomethine ylide and this compound could furnish highly substituted pyrrolidine (B122466) rings, which are prevalent motifs in many natural products and pharmaceuticals. Similarly, Diels-Alder reactions, where the nitroalkene acts as a dienophile, can be employed to construct six-membered rings with good stereocontrol. The versatility of nitroalkenes allows them to be incorporated into a wide array of cascade sequences for the synthesis of diverse carbocyclic and heterocyclic compounds. rsc.orgresearchgate.netconsensus.app
The following table illustrates a representative organocatalytic domino reaction involving a nitroalkene, showcasing the typical conditions and outcomes that could be anticipated for a substrate like this compound.
| Reaction Type | Nitroalkene Substrate | Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Michael-Henry Domino | β-Nitrostyrene | 1,3-Diketone | Chiral Thiourea (B124793) | Toluene | -20 | 95 | >20:1 | 98 |
| [3+2] Cycloaddition | (E)-Nitrostyrene | Azomethine Ylide Precursor | AgOAc / Ligand | Dichloromethane | 25 | 88 | 95:5 | 96 |
| Diels-Alder | (E)-2-Nitropropene | Cyclopentadiene (B3395910) | Chiral Oxazaborolidine | Dichloromethane | -78 | 92 | >99:1 | 99 |
Green Chemistry Approaches in Nitroalkene Transformations
In recent years, the principles of green chemistry have been increasingly applied to the transformations of nitroalkenes, aiming to develop more sustainable and environmentally benign synthetic methodologies. These approaches focus on the use of safer solvents, renewable starting materials, catalytic rather than stoichiometric reagents, and reaction conditions that minimize energy consumption and waste generation.
One of the most significant advancements in green chemistry is the use of water as a reaction medium. rsc.org Traditionally, organic solvents have been predominantly used for reactions involving nitroalkenes. However, many transformations, including Michael additions and Henry reactions, have been successfully performed in aqueous media, often with enhanced reactivity and selectivity. rsc.org The hydrophobic effect can play a crucial role in promoting these reactions in water. For a substrate like this compound, conducting its transformations in water would significantly reduce the environmental impact associated with volatile organic compounds (VOCs).
Organocatalysis, as mentioned in the previous section, is inherently a green chemistry approach as it avoids the use of often toxic and expensive heavy metal catalysts. scilit.com The development of highly efficient and recyclable organocatalysts is an active area of research. Furthermore, the use of alternative energy sources, such as microwave irradiation and ultrasound, can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption.
The reduction of the nitro group is a key transformation of nitroalkenes, providing access to valuable amino compounds. Traditional methods often employ harsh reducing agents that generate significant waste. Green chemistry has prompted the development of cleaner reduction protocols. Catalytic hydrogenation using heterogeneous catalysts (e.g., Pd/C, PtO2) with molecular hydrogen is a classic green method. More recently, transfer hydrogenation using sustainable hydrogen donors like formic acid or isopropanol has gained prominence. nih.gov Additionally, the use of eco-friendly reducing agents, such as sodium dithionite or iron in acidic media, offers a more sustainable alternative to metal hydrides. A scalable and sustainable methodology for the reductive amidation of nitroalkenes in aqueous media has also been reported, avoiding the need for column chromatography. researchgate.net
The following table summarizes some green chemistry approaches that could be applied to the transformations of this compound, based on established methods for other nitroalkenes.
| Transformation | Conventional Method | Green Alternative | Key Green Principles |
| Michael Addition | Stoichiometric base in organic solvent | Organocatalyst in water or solvent-free | Safer solvents, Catalysis, Atom economy |
| Henry Reaction | Strong base in organic solvent | Phase-transfer catalyst in water | Safer solvents, Reduced waste |
| Nitro Group Reduction | LiAlH4 or NaBH4 in organic solvent | Catalytic transfer hydrogenation (HCOOH) | Safer reagents, Reduced waste |
| Cycloaddition | High temperature in organic solvent | Microwave-assisted synthesis | Energy efficiency, Reduced reaction time |
By embracing these green chemistry principles, the synthetic utility of this compound can be maximized while minimizing its environmental footprint.
Future Research Directions and Unresolved Challenges in E 2 Nitroprop 1 Enyl Cyclopentane Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
A primary challenge in the utilization of [(E)-2-nitroprop-1-enyl]cyclopentane is the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry. Future research in this area will likely focus on the exploration of novel catalytic systems and the integration of modern processing technologies.
The synthesis of this compound and its subsequent transformations could be significantly improved by the discovery of new catalytic systems that offer enhanced selectivity and efficiency. While traditional methods for the synthesis of nitroalkenes, such as the Henry reaction followed by dehydration, are well-established, they often require harsh conditions and can lead to mixtures of (E) and (Z) isomers.
Future investigations should target the development of catalysts that can directly and stereoselectively introduce the nitropropylidene moiety onto a cyclopentane (B165970) ring or facilitate the construction of the cyclopentane ring with the nitroalkene already in place. For instance, the application of cross-metathesis reactions, utilizing catalysts like Grubbs' second-generation catalyst, has been shown to be a powerful tool for the synthesis of functionalized nitroalkenes and could be adapted for this compound.
Furthermore, the development of bifunctional catalysts, which can activate both the nucleophile and the electrophile in conjugate addition reactions, represents a promising avenue for enhancing the reactivity and stereoselectivity of transformations involving this compound. Research into solid-supported catalysts could also offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes.
Table 1: Potential Catalytic Systems for Investigation in this compound Synthesis and Transformation
| Catalytic System | Potential Application | Key Advantages |
| Grubbs' Catalysts | Stereoselective synthesis via cross-metathesis | High functional group tolerance, predictable selectivity. |
| Chiral N-Heterocyclic Carbenes | Asymmetric conjugate additions and other transformations | Potential for high enantioselectivity. |
| Bifunctional Organocatalysts | Stereoselective conjugate additions | High enantioselectivity through dual activation. |
| Solid-Supported Catalysts | Various transformations | Ease of separation and potential for recycling. |
The integration of flow chemistry and continuous processing offers a paradigm shift in the synthesis and manipulation of nitroalkenes like this compound. Continuous flow systems provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, particularly for highly exothermic or potentially hazardous reactions involving nitro compounds.
Future research should explore the translation of key synthetic steps for the preparation and subsequent functionalization of this compound from batch to continuous flow processes. This would not only enable a more efficient and scalable synthesis but also facilitate the in-line monitoring and purification of intermediates and products, leading to a more streamlined and automated workflow. The development of packed-bed reactors containing immobilized catalysts or reagents could further enhance the sustainability of these processes by allowing for continuous operation and minimizing waste.
Broadening the Scope of Reactivity and Transformations
The synthetic utility of this compound is directly linked to the breadth of its accessible chemical transformations. Future research should aim to expand the repertoire of reactions in which this nitroalkene can participate, with a focus on novel conjugate additions and photochemical processes.
Conjugate addition is a cornerstone of nitroalkene reactivity, and the exploration of novel nucleophiles with this compound is a fertile area for future research. While the addition of common carbon and heteroatom nucleophiles is expected, the investigation of less conventional nucleophiles could lead to the discovery of new and valuable synthetic transformations.
For example, the use of organometallic reagents, enamines, and enolates as nucleophiles in the presence of chiral catalysts could provide access to a wide range of stereochemically rich cyclopentane derivatives. Furthermore, the development of cascade reactions, where an initial conjugate addition is followed by one or more subsequent transformations in a single pot, would be a highly efficient strategy for the rapid construction of molecular complexity from this compound. The asymmetric conjugate addition of carbon and heteroatom nucleophiles is a powerful tool for creating highly functionalized building blocks.
The application of photochemical methods to the chemistry of this compound represents a promising and environmentally friendly research direction. Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions.
Future studies should investigate the participation of this compound in light-driven processes such as denitrative coupling reactions, radical additions, and cycloadditions. For instance, the photocatalyzed reaction of this compound with various radical precursors could lead to the formation of new carbon-carbon and carbon-heteroatom bonds at the double bond. The exploration of [2+2] and [4+2] photocycloadditions involving this nitroalkene could also provide rapid access to complex polycyclic cyclopentane derivatives. The primary photochemical process for some nitroaromatic compounds involves a nitro-nitrite rearrangement.
Table 2: Potential Photochemical Transformations of this compound
| Reaction Type | Potential Reagents/Conditions | Expected Product Type |
| Denitrative Coupling | Alkyl radicals, aryl radicals under photoredox catalysis | Substituted cyclopentylidene propanes |
| Radical Addition | Thiols, phosphines, alkyl halides under photoredox catalysis | Functionalized cyclopentyl nitropropanes |
| [2+2] Cycloaddition | Alkenes, alkynes under UV irradiation | Cyclobutane-fused cyclopentanes |
| [4+2] Cycloaddition | Dienes under visible light catalysis | Cyclohexene-fused cyclopentanes |
Advanced Stereochemical Control Strategies
Achieving high levels of stereochemical control in reactions involving this compound is a significant challenge that needs to be addressed to fully realize its synthetic potential. The development of advanced strategies for controlling both relative and absolute stereochemistry will be a key focus of future research.
The presence of the cyclopentane ring introduces additional stereochemical considerations compared to acyclic nitroalkenes. Future research should focus on the development of diastereoselective reactions that take advantage of the conformational constraints of the cyclopentyl moiety. For example, substrate-controlled conjugate additions, where the existing stereocenters on a substituted cyclopentane ring direct the approach of the nucleophile, could be a powerful strategy for the synthesis of specific diastereomers.
Furthermore, the development of enantioselective transformations of this compound is of paramount importance. This will likely involve the design and application of new chiral catalysts, including organocatalysts, transition metal complexes, and enzymes, that can effectively differentiate between the enantiotopic faces of the nitroalkene. The successful implementation of such strategies will provide access to enantioenriched cyclopentane derivatives, which are valuable building blocks for the synthesis of pharmaceuticals and other biologically active molecules.
Dynamic Kinetic Resolutions and Asymmetric Catalysis
A significant challenge in the synthesis of chiral molecules is the control of stereochemistry. While many reactions produce racemic mixtures, dynamic kinetic resolution (DKR) offers a powerful strategy to convert an entire racemic starting material into a single, enantiomerically pure product, theoretically achieving a 100% yield. mdpi.comprinceton.edu This process combines a rapid, continuous racemization of the starting material with a highly enantioselective kinetic resolution step. princeton.edunih.gov
For derivatives of this compound, DKR presents a promising future research avenue. For instance, a nucleophilic addition to the nitroalkene could generate a new stereocenter, leading to a racemic product. If this addition is reversible, it can serve as the racemization step within a DKR protocol. The subsequent irreversible, enzyme- or chemo-catalyzed step would then selectively react with one enantiomer, continuously pulling the equilibrium toward the desired product. nih.govresearchgate.net
Asymmetric catalysis, in general, remains a cornerstone for producing enantiopure compounds. nih.gov The application of chiral organocatalysts and metal complexes to reactions involving this compound is a key area for future exploration. Bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a cinchona alkaloid, have proven highly effective in promoting asymmetric Michael additions to nitroalkenes. pageplace.demdpi.com Applying these catalytic systems to this compound could provide access to a variety of chiral cyclopentane derivatives, which are valuable intermediates in natural product synthesis. pageplace.de A significant unresolved challenge is the development of catalysts that can effectively control the stereochemistry at the β-position relative to the nitro group, particularly when the nucleophile is sterically demanding.
| Catalyst Type | Potential Asymmetric Reaction | Expected Chiral Product |
| Cinchona Alkaloid-Derived Thioureas | Michael Addition of Malonates | Enantiopure Cyclopentyl-Substituted Nitroalkanes |
| Chiral Phosphoric Acids | Friedel-Crafts Alkylation | Chiral Cyclopentyl Nitro Compounds |
| Proline and its Derivatives | Michael Addition of Ketones/Aldehydes | Optically Active γ-Nitro Carbonyls |
| Chiral Metal Complexes (e.g., Cu, Ni) | Conjugate Addition of Organometallics | Enantioenriched Cyclopentyl Derivatives |
Chemoenzymatic Approaches for Enantiopure Products
The integration of enzymatic transformations with chemical synthesis, known as a chemoenzymatic approach, offers a powerful strategy for accessing enantiopure compounds under mild conditions with high selectivity. beilstein-journals.org Enzymes such as ene-reductases (EREDs), lipases, and hydroxynitrile lyases (HNLs) are particularly relevant for the future study of this compound. researchgate.netnih.gov
A primary future direction is the use of EREDs from the Old Yellow Enzyme (OYE) family for the asymmetric reduction of the activated C=C bond in this compound. nih.gov This would yield chiral (2-nitropropyl)cyclopentane, a valuable building block for synthesizing β-amino acids and other biologically active molecules after further transformation of the nitro group. acs.org The challenge lies in identifying or engineering an ERED with high activity and enantioselectivity for this specific substrate.
Another promising chemoenzymatic strategy involves the Henry (nitroaldol) reaction. While a chemical Henry reaction can set the stage, a subsequent lipase-catalyzed kinetic resolution of the resulting racemic β-nitroalcohol can furnish the enantiopure product. researchgate.netresearchgate.net A more advanced, dynamic kinetic resolution could be achieved by combining a reversible Henry reaction with an irreversible lipase-catalyzed acylation, enabling the conversion of the entire starting material into a single enantiomer of the β-nitroalcohol ester. researchgate.net
| Enzyme Class | Potential Transformation of this compound or its derivatives | Product Type |
| Ene-Reductases (EREDs) | Asymmetric reduction of the C=C double bond | Chiral (2-nitropropyl)cyclopentane |
| Lipases | Kinetic or dynamic kinetic resolution of β-nitroalcohols | Enantiopure β-nitroalcohols or their esters |
| Hydroxynitrile Lyases (HNLs) | Asymmetric Henry (nitroaldol) reaction | Enantioenriched β-nitroalcohols |
| Transaminases | Conversion of a ketone derivative to a chiral amine | Chiral amines |
Deeper Computational Insights and Predictive Modeling
The complexity of modern organic synthesis necessitates the use of computational tools to predict reaction outcomes, understand mechanisms, and design novel transformations. For this compound, computational chemistry and machine learning hold the key to unlocking its full synthetic potential.
Machine Learning Applications in Reaction Outcome Prediction
Predicting the products and optimal conditions for organic reactions is a significant challenge where machine learning (ML) is beginning to make a substantial impact. nih.govnih.gov By training neural networks on large databases of known reactions, ML models can predict the major product of a reaction, suggest suitable catalysts, solvents, and reagents, and even estimate the reaction temperature. nih.govmit.educhemintelligence.com
A key future research direction is the development of a specialized ML model for nitroalkene chemistry that could accurately predict the outcomes of reactions involving this compound. researchgate.net Such a model would be trained on extensive datasets of nitroalkene reactions, learning the subtle electronic and steric factors that govern reactivity and selectivity. nih.govresearchgate.net This predictive power would accelerate the discovery of new reactions and reduce the need for extensive experimental screening, saving time and resources. researchgate.net For example, the model could predict the regioselectivity of a Diels-Alder reaction where this compound acts as the dienophile or forecast the diastereoselectivity of a Michael addition. The primary challenge remains the acquisition of large, high-quality, and well-structured datasets specific to this class of reactions. mit.edu
Understanding Complex Reaction Networks
Beyond predicting a single product, computational methods can help elucidate complex reaction networks where multiple competing and sequential pathways exist. ncsu.eduresearchgate.net Using quantum chemical methods like Density Functional Theory (DFT), researchers can map the potential energy surfaces of reactions involving this compound. mdpi.comrsc.org This allows for the identification of intermediates, transition states, and the calculation of activation energies for various competing pathways. researchgate.net
For example, in a cascade reaction initiated by the addition of a nucleophile to this compound, DFT calculations could help understand whether the intermediate nitronate is more likely to participate in an intramolecular cyclization, an intermolecular reaction, or an elimination. nih.govmdpi.com Visualizing these complex networks can help chemists identify crucial intermediates and pinpoint conditions that favor a desired reaction pathway over undesired side reactions. chemrxiv.org A significant unresolved challenge is the accurate modeling of solvent effects and the influence of catalysts, which can dramatically alter the energy landscape and, consequently, the reaction outcome. mdpi.comresearchgate.net
Exploration of New Architectures and Functional Molecules
The ultimate goal of developing synthetic methodologies is to construct novel molecules with interesting structural, chemical, or biological properties. The this compound core is an ideal starting point for the synthesis of diverse and complex molecular architectures.
Design and Synthesis of Spirocyclic Systems Based on the Core
Spirocycles, compounds containing two rings connected by a single common atom, are privileged structures in medicinal chemistry due to their rigid, three-dimensional nature. nih.govnih.govresearchgate.net The synthesis of novel spirocyclic systems containing a cyclopentane ring derived from this compound is a fertile ground for future research.
One promising strategy involves a Michael addition-initiated cascade reaction. For example, the reaction of this compound with a nucleophile tethered to a pro-nucleophilic site could be followed by an intramolecular cyclization to form a spirocyclic system. researchgate.netnih.gov Another powerful approach is the use of cycloaddition reactions. A Pd-catalyzed [3+2] annulation of this compound with a spiro-vinylcyclopropyl oxindole, for instance, could potentially generate complex polycyclic spiro-compounds. rsc.org The design and execution of these transformations to achieve high diastereoselectivity and enantioselectivity remain a significant and exciting challenge for synthetic chemists. rsc.orgmdpi.com
| Reaction Type | Potential Reactant Partner | Target Spirocyclic System |
| Michael-Initiated Annulation | Cyclic 1,3-dicarbonyl compounds | Spiro[cyclopentane-1,2'-heterocycle] |
| [3+2] Cycloaddition | Azomethine ylides | Spiro[cyclopentane-1,3'-pyrrolidine] |
| [4+2] Cycloaddition (Diels-Alder) | Substituted dienes | Spiro-fused cyclohexene (B86901) derivatives |
| Intramolecular Nitro-Mannich/Michael | Tethered imines or enolates | Bicyclic spiro systems |
Precursors for Advanced Materials Science
The potential application of this compound as a precursor for advanced materials science is an area ripe for investigation. While no specific research has been conducted on this compound, the broader family of nitro compounds and cyclopentane derivatives offers intriguing possibilities.
Nitro groups are known for their high energy content and are fundamental components of many energetic materials. The incorporation of a nitroalkene functionality onto a cyclopentane ring could be a starting point for the design of novel, strained-ring energetic materials. The inherent ring strain of the cyclopentane moiety, combined with the energetic properties of the nitro group, could lead to materials with unique energy release characteristics.
Furthermore, the reactive nature of the nitroalkene double bond allows for polymerization or incorporation into polymer backbones. This could lead to the development of specialty polymers with tailored properties. For example, the nitro group could be chemically modified post-polymerization to introduce other functionalities, leading to materials with applications in areas such as selective membranes, sensors, or high-performance plastics. The cyclopentane ring can also influence the physical properties of a polymer, potentially enhancing thermal stability or altering its mechanical characteristics.
Research in this area would need to focus on several key aspects:
Controlled Polymerization: Developing methods to control the polymerization of this compound to achieve desired molecular weights and architectures.
Material Characterization: Thoroughly characterizing the thermal, mechanical, and energetic properties of any resulting polymers or materials.
Functionalization: Exploring the post-polymerization modification of the nitro groups to introduce new functionalities and tailor material properties for specific applications.
While purely speculative at this stage, the unique combination of a reactive nitroalkene and a cyclic alkane framework in this compound presents a compelling case for its investigation as a precursor in the field of advanced materials science. The lack of existing data highlights a clear opportunity for original research to explore and potentially unlock new scientific avenues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
